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1-Benzyl-4,6-dimethylpiperidin-3-one

Cat. No.: B13220678
M. Wt: 217.31 g/mol
InChI Key: LLKQSLKJBCYCMG-UHFFFAOYSA-N
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Description

Significance of Piperidinone Scaffolds in Synthetic Organic Chemistry

Piperidinone scaffolds are of paramount importance in synthetic organic chemistry due to their prevalence in a vast array of biologically active compounds, including alkaloids and pharmaceuticals. nih.gov The piperidine (B6355638) ring is a ubiquitous structural motif found in numerous drug prototypes. acs.org These scaffolds serve as versatile building blocks, allowing chemists to construct complex molecular architectures through various chemical transformations.

The development of efficient, cost-effective, and stereoselective methods for synthesizing substituted piperidines and piperidinones is a significant goal in modern organic chemistry. nih.gov Their rigid, chair-like conformation allows for the precise spatial arrangement of functional groups, which is critical for molecular recognition and interaction with biological targets. Synthetic strategies often involve multi-component reactions, cyclization of alkenes, and hydrogenation of pyridine (B92270) precursors to access these valuable structures. nih.govresearchgate.net The functionalized piperidinone core can be further modified, making it a key intermediate in the synthesis of novel therapeutic agents. acs.orgnih.gov

Overview of N-Benzylpiperidinone Derivatives: A Class of Heterocyclic Compounds

N-benzylpiperidinone derivatives are a specific class of heterocyclic compounds characterized by a piperidinone ring with a benzyl (B1604629) group attached to the nitrogen atom. The N-benzyl group is a common protecting group in organic synthesis, but in this context, it often serves as a key pharmacophoric element or a crucial synthetic handle for further molecular elaboration.

Current Research Landscape Pertaining to 1-Benzyl-4,6-dimethylpiperidin-3-one

Direct research focused exclusively on this compound is limited in publicly available scientific literature. However, the research landscape for structurally similar compounds is active, providing valuable insights into its potential chemistry and applications.

A closely related analog, 1-benzyl-4-methylpiperidin-3-one , serves as a key intermediate in the synthesis of precursors for important pharmaceuticals. chemicalbook.comchemdad.com Specifically, it is used to prepare (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine. chemdad.com This amine is a crucial intermediate in the synthesis of Tofacitinib, a Janus kinase (JAK) inhibitor used to treat autoimmune diseases. chemdad.comgoogle.com The synthesis involves the reductive amination of 1-benzyl-4-methyl-3-ketone piperidine. chemdad.com

The stereochemistry of substituents on the piperidinone ring is known to significantly influence the biological activity of its derivatives. acs.org Therefore, the specific placement of the two methyl groups at the 4- and 6-positions of this compound suggests that it could be a valuable chiral building block for creating stereochemically complex molecules. While direct studies are scarce, the established importance of its structural components—the N-benzyl group and the substituted piperidinone core—indicates its potential as an intermediate in synthetic and medicinal chemistry.

Below is a data table of related N-benzylpiperidinone compounds with some of their reported physical properties:

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )FormBoiling Point (°C)
1-Benzyl-4-piperidone 3612-20-2C₁₂H₁₅NO189.25Liquid134 °C/7 mmHg
1-Benzyl-3,3-dimethylpiperidin-4-one 173186-91-9C₁₄H₁₉NO217.31SolidNot Available
1-benzyl-4-methylpiperidin-3-one 32018-96-5C₁₃H₁₇NO203.28Not AvailableNot Available

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H19NO B13220678 1-Benzyl-4,6-dimethylpiperidin-3-one

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H19NO

Molecular Weight

217.31 g/mol

IUPAC Name

1-benzyl-4,6-dimethylpiperidin-3-one

InChI

InChI=1S/C14H19NO/c1-11-8-12(2)15(10-14(11)16)9-13-6-4-3-5-7-13/h3-7,11-12H,8-10H2,1-2H3

InChI Key

LLKQSLKJBCYCMG-UHFFFAOYSA-N

Canonical SMILES

CC1CC(N(CC1=O)CC2=CC=CC=C2)C

Origin of Product

United States

Chemical Transformations and Reactivity Studies of 1 Benzyl 4,6 Dimethylpiperidin 3 One and Its Derivatives

Reactions at the Piperidinone Carbonyl Moiety (C-3 Position)

The carbonyl group at the C-3 position is a key site for the chemical reactivity of 1-benzyl-4,6-dimethylpiperidin-3-one, enabling a variety of transformations. This functionality allows for nucleophilic additions and related reactions, leading to the synthesis of diverse piperidine (B6355638) derivatives with modified substituents at this position.

Reductive amination is a versatile method for converting the carbonyl group of a ketone into an amine. masterorganicchemistry.com This process involves the initial formation of an imine or enamine intermediate by reacting the ketone with an amine, followed by in-situ reduction to the corresponding saturated amine. masterorganicchemistry.comorganic-chemistry.org For this compound and its analogs, this pathway provides a direct route to 3-aminopiperidine derivatives, which are valuable intermediates in pharmaceutical synthesis. chemdad.comgoogle.comrsc.org

The reaction of 1-benzyl-4-methylpiperidin-3-one, a close analog of the title compound, with methylamine (B109427) demonstrates a typical reductive amination process. chemdad.com The presence of a Lewis acid, such as titanium tetrachloride (TiCl₄), facilitates the initial condensation between the ketone and the amine. chemdad.com Subsequent reduction of the iminium intermediate with a suitable reducing agent, like sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), yields the final amine product. chemdad.com This method is highly effective for forming C-N bonds and avoids the over-alkylation often encountered with direct alkylation of amines. masterorganicchemistry.com The choice of reducing agent is crucial; mild reagents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride are often preferred because they selectively reduce the iminium ion in the presence of the starting ketone. masterorganicchemistry.com

Detailed research findings on a related compound, 1-benzyl-4-methylpiperidin-3-one, show a high-yielding synthesis of (3R, 4R)-cis-1-benzyl-4-methyl-3-methylamino-piperidine dihydrochloride (B599025). chemdad.com The process involves reacting the ketone with a methylamine solution in the presence of TiCl₄ and triethylamine (B128534) (NEt₃), followed by reduction with NaBH(OAc)₃, achieving an 85% yield. chemdad.com

Table 1: Reductive Amination of 1-Benzyl-4-methylpiperidin-3-one
ReactantsReagentsProductYieldReference
1-Benzyl-4-methyl-3-ketone piperidine, Methylamine solution1. TiCl₄, NEt₃ in toluene (B28343) 2. NaBH(OAc)₃, Glacial acetic acid(3R, 4R)-cis-1-benzyl-4-methyl-3-methylamino-piperidine dihydrochloride85.0% chemdad.com

The carbonyl group of this compound readily reacts with hydroxylamine (B1172632) (NH₂OH) or its salts to form oxime derivatives. nih.govjddtonline.info This reaction is a standard method for converting ketones and aldehydes into oximes and proceeds via nucleophilic addition of the hydroxylamine to the carbonyl carbon, followed by dehydration. masterorganicchemistry.com The formation of N-benzyl piperidin-4-one oxime from the corresponding ketone has been reported, indicating the applicability of this reaction to the piperidinone scaffold. jddtonline.info The resulting oxime can exist as stereoisomers (E and Z isomers) due to the restricted rotation around the C=N double bond. illinois.edu

Oximes derived from cyclic ketones are important precursors for the Beckmann rearrangement, a classic reaction that transforms an oxime into an amide or lactam under acidic conditions. wikipedia.orgorganic-chemistry.org This rearrangement involves the migration of the group anti-periplanar to the hydroxyl group on the oxime nitrogen. wikipedia.org When applied to a cyclic ketoxime like the derivative of this compound, the Beckmann rearrangement would result in a ring expansion, yielding a seven-membered lactam (an azepan-2-one (B1668282) derivative). This transformation is a powerful tool for incorporating a nitrogen atom into a cyclic framework and increasing the ring size.

A variety of acidic reagents can catalyze the Beckmann rearrangement, including strong protic acids like sulfuric acid and polyphosphoric acid, as well as Lewis acids and other reagents like tosyl chloride or thionyl chloride. wikipedia.org The reaction provides a pathway to δ-lactams, which are significant heterocyclic structures in medicinal chemistry.

Table 2: Reagents for Oxime Formation and Beckmann Rearrangement
TransformationTypical ReagentsProduct TypeReference
Oxime FormationHydroxylamine hydrochloride (NH₂OH·HCl), Pyridine (B92270) or other basePiperidin-3-one (B1582230) Oxime orgsyn.org
Beckmann RearrangementSulfuric acid (H₂SO₄), Polyphosphoric acid (PPA), Thionyl chloride (SOCl₂), Phosphorus pentachloride (PCl₅)Lactam (Azepan-2-one derivative) wikipedia.org

Reactions Involving the Piperidine Nitrogen Atom

The nitrogen atom within the piperidine ring is a secondary amine and thus serves as a nucleophilic and basic center. Its reactivity allows for the introduction of various substituents, fundamentally altering the compound's properties.

N-alkylation is a fundamental reaction for substituting the nitrogen atom of piperidines. The synthesis of the title compound, this compound, involves the benzylation of a precursor, 4,6-dimethylpiperidin-3-one. This reaction typically proceeds via nucleophilic substitution, where the piperidine nitrogen attacks an alkylating agent, such as an alkyl halide. researchgate.net Common conditions for N-alkylation involve reacting the piperidine with an alkyl halide (e.g., benzyl (B1604629) bromide or benzyl chloride) in the presence of a base. researchgate.net The base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), deprotonates the secondary amine, increasing its nucleophilicity and facilitating the reaction. researchgate.net The choice of solvent is also important, with polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724) often being employed. researchgate.net

N-acylation is another key transformation of the piperidine nitrogen. This reaction involves treating the piperidine with an acylating agent, such as an acid chloride or an acid anhydride, typically in the presence of a base to neutralize the acid byproduct. This process converts the secondary amine into an amide. While the nitrogen in this compound is tertiary and cannot be further acylated, the precursor 4,6-dimethylpiperidin-3-one can undergo N-acylation to introduce groups like acetyl or benzoyl.

Table 3: General Conditions for N-Alkylation of Piperidines
Piperidine PrecursorAlkylating AgentBase/Solvent SystemProduct TypeReference
Secondary PiperidineAlkyl Bromide or IodideK₂CO₃ / DMFN-Alkyl Piperidine researchgate.net
Secondary PiperidineAlkyl Bromide or IodideNaH / DMFN-Alkyl Piperidine researchgate.net
Secondary PiperidineAlkyl HalideN,N-diisopropylethylamineN-Alkyl Piperidine researchgate.net

Structural Modification and Functionalization of the Piperidinone Ring

Beyond substitutions at the carbonyl and nitrogen positions, the piperidinone ring itself can undergo structural modifications that alter the core heterocyclic framework.

While direct cleavage of the piperidine ring requires harsh conditions, specific chemical transformations can lead to ring-opening or ring-expansion products. As discussed previously (Section 3.1.2), the Beckmann rearrangement of the corresponding oxime derivative of this compound is a prime example of a reaction that modifies the ring structure. wikipedia.org

This rearrangement proceeds through a protonated oxime intermediate, where the migration of a carbon atom attached to the C=N bond leads to the formation of a nitrilium ion. organic-chemistry.org Subsequent capture of this intermediate by water results in the formation of a lactam. masterorganicchemistry.com For the oxime of this compound, there are two possible migration pathways involving either the C-2 or the C-4 carbon of the piperidine ring. The stereochemistry of the oxime (E or Z) dictates which group migrates, as the migrating group must be in an anti-periplanar position to the departing hydroxyl group. wikipedia.org This rearrangement effectively cleaves the C-C bond between the original carbonyl carbon and the migrating carbon, inserting a nitrogen atom into the ring and expanding the six-membered piperidinone to a seven-membered diazepanone ring structure. This represents a significant structural modification, transforming the piperidine core into a new heterocyclic system.

Derivatization Strategies for Specific Substituents on the Piperidinone Ring

Detailed research findings on the derivatization strategies specifically for introducing or modifying substituents on the piperidinone ring of this compound are not available in the public domain based on the conducted search. Scientific literature extensively covers derivatization of related piperidone scaffolds, such as 1-benzyl-4-piperidone, but lacks specific studies focused on the reactivity and substitution patterns of the this compound isomer.

General chemical principles suggest that the piperidinone ring possesses several reactive sites amenable to derivatization:

The Ketone Group (C3): The carbonyl group is a primary site for a wide range of reactions, including reduction to a hydroxyl group, reductive amination to introduce amino substituents, and condensation reactions.

The α-Carbons (C2 and C4): The carbons adjacent to the ketone are susceptible to enolization and subsequent reactions, such as alkylation, acylation, and halogenation, allowing for the introduction of various substituents. The existing methyl group at the C4 position would influence the regioselectivity of these reactions.

The Nitrogen Atom (N1): While already substituted with a benzyl group, N-debenzylation could provide a secondary amine, which can then be functionalized with a wide array of substituents.

However, without specific studies on this compound, the feasibility, regioselectivity, and stereochemical outcomes of such derivatization strategies remain speculative for this particular compound. The steric hindrance and electronic effects of the existing methyl groups at positions 4 and 6 would significantly impact the reactivity of the piperidinone ring compared to simpler, unsubstituted analogs.

Further empirical research is required to elucidate the specific chemical behavior of this compound and to develop targeted derivatization strategies for its modification.

Advanced Spectroscopic and Crystallographic Characterization of 1 Benzyl 4,6 Dimethylpiperidin 3 One and Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise structure of piperidone derivatives. By analyzing the magnetic properties of atomic nuclei, NMR provides atom-by-atom connectivity and stereochemical insights.

The ¹H NMR spectrum provides information on the chemical environment and connectivity of protons in a molecule. For 1-Benzyl-4,6-dimethylpiperidin-3-one, the spectrum can be divided into distinct regions corresponding to the N-benzyl group and the dimethylpiperidone ring.

The N-benzyl group is characterized by two sets of signals. The five aromatic protons of the phenyl ring typically appear as a multiplet in the range of δ 7.20–7.40 ppm. The two benzylic protons (N-CH₂) are diastereotopic due to the chiral centers in the piperidone ring and are expected to appear as a pair of doublets (an AB quartet) or a singlet around δ 3.50-3.60 ppm. researchgate.net

The dimethylpiperidone ring protons exhibit more complex splitting patterns due to their fixed chair conformation and coupling interactions.

H-2 and H-6: The protons on the carbons adjacent to the nitrogen (C2 and C6) are expected to be in different chemical environments. H-6, being adjacent to a chiral center, would likely appear as a multiplet. H-2, situated between the nitrogen and the carbonyl group, would also be a multiplet, shifted further downfield.

H-4 and H-5: The methine proton at C-4 and the methylene (B1212753) protons at C-5 form a coupled system. The H-4 proton, bearing a methyl group, would appear as a multiplet. The C-5 protons are diastereotopic and will likely appear as two separate multiplets.

Methyl Protons: The two methyl groups at C-4 and C-6 are non-equivalent and are expected to appear as distinct doublets, coupling with the adjacent methine protons (H-4 and H-6). Their chemical shifts are typically observed in the upfield region of the spectrum.

Based on analyses of related N-benzylpiperidones, the expected chemical shifts are summarized in the table below. researchgate.net

Proton Assignment Expected Chemical Shift (δ ppm) Multiplicity
Aromatic-H7.20 - 7.40Multiplet (m)
N-CH₂ (Benzylic)~3.55Singlet (s) or AB quartet
H-2Downfield multipletMultiplet (m)
H-4MultipletMultiplet (m)
H-5MultipletsMultiplet (m)
H-6MultipletMultiplet (m)
4-CH₃Upfield doubletDoublet (d)
6-CH₃Upfield doubletDoublet (d)

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its electronic environment.

Carbonyl Carbon (C-3): The ketone carbonyl carbon is the most deshielded carbon in the molecule and is expected to have a characteristic signal in the far downfield region, typically above δ 200 ppm. For similar 4-piperidone (B1582916) structures, this signal is observed around δ 208-210 ppm. researchgate.net

Aromatic Carbons: The carbons of the benzyl (B1604629) group's phenyl ring typically appear in the δ 127–138 ppm range. This includes four signals for the methine (CH) carbons and one quaternary carbon (ipso-carbon) attached to the benzylic methylene group. rsc.org

Piperidone Ring Carbons: The carbons of the piperidone ring are found in the upfield region. The carbons adjacent to the nitrogen (C-2 and C-6) are expected around δ 50-70 ppm. The benzylic methylene carbon (N-CH₂) signal is also found in this region, typically around δ 60 ppm. researchgate.net The remaining ring carbons (C-4, C-5) and the two methyl carbons will appear at higher field strengths.

A summary of the expected ¹³C NMR chemical shifts, based on data from analogous compounds, is presented below. researchgate.netrsc.org

Carbon Assignment Expected Chemical Shift (δ ppm)
C=O (C-3)> 205
Aromatic C (ipso)~138
Aromatic CH127 - 130
C-250 - 70
C-650 - 70
N-CH₂ (Benzylic)~60
C-435 - 50
C-535 - 50
4-CH₃10 - 20
6-CH₃10 - 20

While 1D NMR provides fundamental data, 2D NMR techniques are crucial for the unambiguous assignment of all signals and for confirming the molecular structure.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin coupling interactions. For this compound, COSY would show correlations between the H-4 proton and the H-5 protons, as well as between the H-4 proton and its methyl group protons. Similarly, correlations would be seen between the H-6 proton and the H-5 protons and its own methyl group protons. This allows for the mapping of the proton connectivity throughout the piperidone ring. nih.govresearchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of the carbon atoms to which they are directly attached. nih.govresearchgate.net It is invaluable for definitively assigning each carbon signal by linking it to its already-assigned proton(s). For example, the proton signal for the 4-CH₃ group would show a cross-peak with the corresponding methyl carbon signal in the ¹³C spectrum.

DEPT-135 (Distortionless Enhancement by Polarization Transfer): While not a 2D technique, this 1D experiment is used alongside the ¹³C NMR spectrum to differentiate between carbon types. DEPT-135 spectra show CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks, while quaternary carbons (like the C=O and ipso-aromatic carbon) are absent. This helps in confirming the assignments of the piperidone and benzyl carbons.

Together, these techniques provide a complete and verified picture of the molecular structure, confirming the connectivity and assignments suggested by 1D NMR.

Vibrational Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes (stretching, bending, etc.). The resulting spectrum is a fingerprint of the molecule's functional groups. For this compound, key characteristic absorption bands are expected.

C=O Stretch: A strong, sharp absorption band corresponding to the stretching vibration of the ketone carbonyl group is expected in the region of 1710-1725 cm⁻¹. This is a highly characteristic peak for piperidone systems.

C-H Stretching: The aromatic C-H stretching vibrations of the benzyl group typically appear as a group of bands above 3000 cm⁻¹ (e.g., 3030, 3060 cm⁻¹). The aliphatic C-H stretching vibrations of the piperidine (B6355638) ring and methyl groups are observed as strong bands in the 2850-2980 cm⁻¹ region. researchgate.net

C=C Stretching: Aromatic ring C=C stretching vibrations from the benzyl group usually give rise to several bands in the 1450-1600 cm⁻¹ region.

C-N Stretching: The stretching vibration of the tertiary amine C-N bond is typically found in the 1100-1250 cm⁻¹ range.

The expected FTIR absorption bands are summarized in the following table. researchgate.net

Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
Aromatic C-H Stretch3030 - 3080Medium
Aliphatic C-H Stretch2850 - 2980Strong
C=O Stretch (Ketone)1710 - 1725Strong, Sharp
Aromatic C=C Stretch1450 - 1600Medium-Weak
CH₂/CH₃ Bending1370 - 1470Medium
C-N Stretch1100 - 1250Medium

Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light. While FTIR is sensitive to polar bonds, Raman is more sensitive to non-polar, symmetric bonds, providing additional structural information.

Ring Breathing Modes: The piperidine ring itself has characteristic "breathing" and deformation modes that are often visible in the Raman spectrum in the fingerprint region (800-1200 cm⁻¹). The symmetric breathing mode of the benzene (B151609) ring in the benzyl group is also strongly Raman active, typically appearing near 1000 cm⁻¹. researchgate.net

C=O Stretch: The ketone C=O stretch, while strong in the IR, is often weaker and observed at a similar frequency in the Raman spectrum.

C-H Stretching: Aromatic and aliphatic C-H stretching vibrations are also prominent in the 2800-3100 cm⁻¹ region. researchgate.net

Skeletal Vibrations: The C-C skeletal vibrations of the entire molecule give a complex pattern of bands in the fingerprint region below 1500 cm⁻¹, which is unique to the compound's specific structure and conformation. researchgate.net

Key expected bands in the Raman spectrum are listed below. researchgate.netresearchgate.net

Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
Aromatic C-H Stretch~3060Strong
Aliphatic C-H Stretch2850 - 2980Strong
C=O Stretch (Ketone)1710 - 1725Weak-Medium
Aromatic Ring Breathing~1000Strong
Piperidine Ring Modes800 - 1200Medium

Mass Spectrometry (MS)

Mass spectrometry is a pivotal analytical technique for determining the molecular weight and elucidating the structure of this compound and its analogues. By ionizing the molecule and separating the resulting fragments based on their mass-to-charge ratio (m/z), MS provides a distinct fragmentation pattern that serves as a molecular fingerprint.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a widely utilized method for the analysis of volatile and thermally stable compounds like N-substituted piperidinones. In this technique, the compound is first separated from a mixture by gas chromatography and then introduced into the mass spectrometer for ionization and detection. The standard ionization method used is electron ionization (EI) at 70 eV, which induces reproducible fragmentation patterns crucial for structural identification. nih.govwisc.edu

For this compound, the fragmentation is expected to follow characteristic pathways observed in similar N-benzyl piperidine structures. A primary and highly characteristic fragmentation event is the cleavage of the bond between the piperidine ring and the benzyl group. This process leads to the formation of a stable tropylium (B1234903) ion (C₇H₇⁺) or a benzyl cation, which is consistently observed as a base peak or a significant fragment at m/z 91. caymanchem.com This fragmentation is a hallmark of many benzyl-containing compounds, including benzyl fentanyl analogues. caymanchem.com

Other significant fragmentation pathways for piperidine derivatives involve cleavages within the piperidine ring itself. caymanchem.com The presence of methyl groups at the C4 and C6 positions influences the fragmentation, potentially leading to the loss of methyl radicals (•CH₃) or larger fragments. The analysis of regioisomeric compounds, such as substituted N-benzyl-4-bromo-2,5-dimethoxyphenethylamines, shows that while many fragments are common, unique ions can sometimes be formed that help in differentiation. researchgate.net However, it is also common for regioisomers to display nearly identical mass spectra, making chromatographic separation essential for unambiguous identification. maps.org

The table below summarizes the expected characteristic ion fragments for this compound based on the analysis of analogous structures.

m/z Proposed Ion Structure Fragmentation Pathway
231[M]⁺Molecular Ion
91[C₇H₇]⁺Cleavage of the N-benzyl bond (Tropylium ion)
140[M - C₇H₇]⁺Loss of the benzyl group from the molecular ion
216[M - CH₃]⁺Loss of a methyl group

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of the elemental composition of the parent molecule and its fragments. Techniques like electrospray ionization (ESI) coupled with a time-of-flight (TOF) or Orbitrap mass analyzer are commonly employed for N-substituted piperidine analogues. rsc.org

For this compound (C₁₄H₁₉NO), HRMS can confirm its elemental composition by measuring the exact mass of its protonated molecule, [M+H]⁺. The theoretical exact mass of C₁₄H₂₀NO⁺ is 218.1539, and HRMS analysis would be expected to yield a measured mass with an error of less than 5 ppm. This high accuracy is indispensable for distinguishing between compounds with the same nominal mass but different elemental formulas, a common challenge in the analysis of complex organic molecules.

X-ray Diffraction (XRD) Studies

X-ray diffraction techniques are the definitive methods for determining the three-dimensional atomic arrangement of crystalline solids, providing unequivocal insights into molecular conformation, configuration, and packing in the solid state.

Single-Crystal X-ray Diffraction for Solid-State Structural Elucidation and Stereochemistry

Studies on closely related substituted piperidin-4-one derivatives consistently show that the piperidine ring adopts a stable chair conformation. researchgate.netresearchgate.net In t-(3)-benzyl-r-(2),c-(6)-diphenyl piperidin-4-one-oxime, for example, the piperidine ring is in a chair conformation with the large phenyl groups occupying equatorial positions to minimize steric hindrance. researchgate.net Similarly, for 3-butyl-2,6-bis(4-fluorophenyl)piperidin-4-one, the two fluorophenyl groups and the butyl group are equatorially oriented on a piperidine ring in a chair conformation. researchgate.net Based on these analogues, it is predicted that this compound also adopts a chair conformation where the benzyl and methyl substituents preferentially occupy equatorial positions to achieve maximum thermodynamic stability.

The table below presents representative crystallographic data for an analogous piperidin-4-one derivative, illustrating the type of information obtained from a single-crystal XRD study. researchgate.net

Parameter Value for t-(3)-benzyl-r-(2),c-(6)-diphenyl piperidin-4-one-oxime
Crystal System Monoclinic
Space Group P1 21/c 1
a (Å) 19.5024
b (Å) 8.7503
c (Å) 11.6500
β (°) 100.846
Volume (ų) 1952.58
Z 4

Powder X-ray Diffraction (PXRD)

Powder X-ray Diffraction (PXRD) is a non-destructive analytical technique used to characterize the crystalline nature of a bulk sample, identify its crystalline form (polymorphism), and assess its purity. The PXRD pattern is unique to a specific crystalline solid and consists of a series of diffraction peaks at characteristic angles (2θ).

For this compound, PXRD would be used to confirm the crystallinity and phase purity of a synthesized batch. imist.maimist.ma A pattern with well-defined, sharp peaks is indicative of a highly crystalline material. researchgate.net Conversely, the absence of sharp peaks and the presence of a broad hump would suggest an amorphous solid. The technique is also crucial for identifying different polymorphs, which are different crystalline arrangements of the same molecule that can have distinct physical properties. Each polymorph would produce a unique PXRD pattern. The experimental PXRD pattern can be compared to a pattern simulated from single-crystal XRD data to confirm the phase identity of the bulk material. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, providing information about electronic transitions within a molecule. For this compound, two main chromophores are present: the benzyl group and the ketone carbonyl group.

The benzene ring of the benzyl group typically exhibits two sets of absorption bands. The more intense band, corresponding to a π → π* transition (the E2-band), appears around 200-220 nm. A second, less intense band with fine structure (the B-band), also arising from a π → π* transition, is observed around 250-270 nm. science-softcon.de

The carbonyl group (C=O) of the piperidin-3-one (B1582230) moiety features a weak absorption band in the region of 270-300 nm. biointerfaceresearch.com This band is due to the formally forbidden n → π* transition, where a non-bonding electron from the oxygen atom is promoted to an anti-bonding π* orbital. The exact position and intensity of this absorption can be influenced by the solvent polarity.

Chromophore Electronic Transition Expected λmax (nm) Relative Intensity
Benzyl Groupπ → π* (E2-band)~210Strong
Benzyl Groupπ → π* (B-band)~260Weak to Medium
Carbonyl Groupn → π*~280-300Weak

Computational Chemistry and Theoretical Investigations of 1 Benzyl 4,6 Dimethylpiperidin 3 One Systems

Quantum Chemical Calculations

Quantum chemical calculations are a cornerstone of modern chemical research, providing a lens into the electronic behavior of molecules. These methods are broadly categorized by their level of theory, with Density Functional Theory (DFT) and semi-empirical methods being particularly relevant for organic molecules of this size.

Density Functional Theory (DFT) has become a primary tool in computational chemistry due to its favorable balance of accuracy and computational cost. nih.gov DFT methods are used to determine the ground-state electronic structure of molecules by calculating the electron density. umt.edu.myresearchgate.net For a molecule like 1-Benzyl-4,6-dimethylpiperidin-3-one, DFT is employed to perform geometry optimization, a process that identifies the lowest energy arrangement of the atoms, corresponding to the most stable molecular structure. umt.edu.mytandfonline.com

Commonly used functionals, such as Becke's three-parameter Lee-Yang-Parr (B3LYP) hybrid functional, combined with basis sets like 6-31G(d,p) or 6-311++G(d,p), have proven effective for calculating the properties of various organic molecules, including piperidine (B6355638) derivatives. nih.govtandfonline.comresearchgate.net These calculations yield optimized geometries, vibrational frequencies, and electronic properties, which are crucial for understanding the molecule's stability and behavior. umt.edu.myepstem.net

While DFT provides high accuracy, its computational demands can be significant. Semi-empirical molecular orbital (MO) methods, such as AM1 and PM3, offer a faster, albeit less rigorous, alternative. mpg.denih.gov These methods simplify calculations by using parameters derived from experimental data. mpg.de

For this compound, semi-empirical calculations are particularly useful for initial conformational screening. mpg.de Given the flexibility of the piperidinone ring and its substituents, a large number of potential conformations exist. Semi-empirical methods can efficiently survey the potential energy surface to identify low-energy conformers, which can then be subjected to more accurate DFT calculations for refinement. nih.gov

Molecular Conformation and Dynamics Analysis

Geometry optimization is a computational procedure that systematically alters the coordinates of the atoms in a molecule to find the configuration with the minimum potential energy. umt.edu.my The result is a detailed picture of the molecule's most stable structure, defined by its bond lengths, bond angles, and dihedral (torsion) angles. researchgate.nettsijournals.com

For this compound, these parameters define the precise shape of the piperidin-3-one (B1582230) ring and the spatial orientation of the benzyl (B1604629) group at the nitrogen atom and the two methyl groups at positions 4 and 6. The analysis of these geometric parameters is fundamental to understanding steric interactions and electronic effects within the molecule.

Parameter Atoms Involved Calculated Value
Bond Lengths (Å)
C2-C3 Value
C3=O Value
N1-C(Benzyl) Value
C4-C(Methyl) Value
Bond Angles (°)
C2-N1-C6 Value
C2-C3-C4 Value
N1-C2-C3 Value
Dihedral Angles (°)
C6-N1-C2-C3 Value

Six-membered heterocyclic rings like piperidinone are not planar and exist in various non-planar conformations to relieve ring strain. The most common conformations are the chair, boat, and twist-boat forms. ias.ac.inupenn.edu For most substituted piperidine rings, the chair conformation is significantly more stable because it minimizes both angular strain and torsional strain, placing substituents in either axial or equatorial positions. ias.ac.inupenn.edu

In this compound, the piperidin-3-one ring is expected to adopt a chair conformation as its most stable form. However, the presence of bulky substituents can lead to distortions or the contribution of other conformers like the twist-boat. ias.ac.innih.gov A detailed conformational analysis would involve calculating the relative energies of various possibilities:

Chair Conformations: The benzyl group and the two methyl groups can be in either axial or equatorial positions. Generally, bulky substituents prefer the equatorial position to minimize steric hindrance known as 1,3-diaxial interactions. upenn.edu The relative stereochemistry of the methyl groups (cis or trans) will also dictate the most stable arrangement.

Boat and Twist-Boat Conformations: While typically higher in energy, boat forms can sometimes be stabilized in highly substituted systems or through specific intramolecular interactions. ias.ac.in The twist-boat is generally more stable than the pure boat form as it alleviates some steric clash. upenn.edunih.gov

Computational studies can quantify the energy difference between these conformers, predicting the predominant structure at equilibrium. nih.gov

Electronic Structure and Reactivity Descriptors

Beyond molecular geometry, quantum chemical calculations illuminate the electronic landscape of a molecule, which is key to predicting its chemical reactivity. This is often achieved through the analysis of frontier molecular orbitals (FMOs) and derived reactivity descriptors. researchgate.nethakon-art.com

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. The HOMO energy relates to the ability to donate electrons (nucleophilicity), while the LUMO energy relates to the ability to accept electrons (electrophilicity). tandfonline.comnih.gov The energy gap between the HOMO and LUMO is a crucial parameter; a small gap suggests high reactivity, whereas a large gap indicates high kinetic stability. nih.govumt.edu.my

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated within the framework of conceptual DFT. hakon-art.comcuny.eduscielo.org.mx These descriptors provide a quantitative measure of a molecule's reactivity.

Table 2: Key Electronic Structure and Reactivity Descriptors (Note: Formulas are based on Koopmans' theorem approximations, where I ≈ -EHOMO and A ≈ -ELUMO.)

Descriptor Formula Description
Ionization Potential (I) I ≈ -EHOMO Energy required to remove an electron.
Electron Affinity (A) A ≈ -ELUMO Energy released when an electron is added.
HOMO-LUMO Gap (ΔE) ΔE = ELUMO - EHOMO An indicator of chemical stability and reactivity. umt.edu.my
Chemical Hardness (η) η = (I - A) / 2 Measures resistance to change in electron distribution. hakon-art.comscielo.org.mx
Chemical Softness (S) S = 1 / (2η) The reciprocal of hardness, indicating polarizability. hakon-art.com
Electronic Chemical Potential (μ) μ = -(I + A) / 2 Represents the "escaping tendency" of electrons. hakon-art.comscielo.org.mx

| Electrophilicity Index (ω) | ω = μ² / (2η) | Measures the stabilization in energy when the system acquires additional electronic charge from the environment. hakon-art.comscielo.org.mx |

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energy Calculations

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are pivotal in determining the chemical reactivity and kinetic stability of a molecule. The energy of the HOMO is associated with its electron-donating ability, while the LUMO energy corresponds to its capacity to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a crucial indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. scielo.org.mxnih.gov

Table 1: Representative Frontier Molecular Orbital Energies for a Piperidinone Analog

Molecular OrbitalEnergy (eV)
HOMOValue not available
LUMOValue not available
HOMO-LUMO Gap (ΔE)Value not available

Natural Bond Orbital (NBO) Analysis for Charge Delocalization and Stability

For this compound, an NBO analysis would be expected to reveal significant interactions. For example, in a similar compound, 1-Methyl-2,6-diphenyl piperidin-4-one, NBO analysis highlighted the delocalization of electron density from occupied bonding or lone pair orbitals to unoccupied antibonding orbitals. Such delocalization patterns are crucial for understanding the distribution of electron density and the reactivity of different parts of the molecule. The analysis of a benzyl-substituted hydrazinecarbodithioate showed that intramolecular charge transfer processes contribute to the stability of the molecule. nih.gov

Table 2: Illustrative NBO Analysis of Donor-Acceptor Interactions

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)
e.g., C-Ce.g., C-NValue not available
e.g., N (lp)e.g., C-CValue not available

Frontier Molecular Orbital (FMO) Theory Applications

Frontier Molecular Orbital (FMO) theory provides a framework for understanding and predicting the outcomes of chemical reactions by focusing on the interactions between the HOMO of one molecule and the LUMO of another. researchgate.net This theory is particularly useful in explaining reactivity, regioselectivity, and stereoselectivity in various chemical transformations. chemicalbook.com The energy and symmetry of the frontier orbitals dictate the feasibility and nature of these interactions. researchgate.net

In the context of this compound, FMO theory can be applied to predict its reactivity towards different reagents. The distribution of the HOMO and LUMO across the molecule identifies the most probable sites for nucleophilic and electrophilic attack, respectively. For large molecules, identifying the specific locality of these frontier orbitals is crucial for understanding which functional groups are most likely to be involved in a reaction. For instance, the analysis of a benzyl-substituted hydrazinecarbodithioate derivative indicated that a narrow frontier orbital gap corresponds to high chemical reactivity and polarizability. nih.gov

Computational Investigations of Molecular Interactions

Understanding how a molecule interacts with biological macromolecules is fundamental to drug discovery and design. Computational methods, particularly molecular docking, are invaluable tools for predicting and analyzing these interactions.

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second molecule (the receptor, typically a protein) to form a stable complex. researchgate.net The primary goal of molecular docking is to identify the binding mode and estimate the binding affinity, often expressed as a docking score or binding energy (in kcal/mol). mdpi.com A lower binding energy generally indicates a more stable protein-ligand complex. nih.gov

While no specific molecular docking studies for this compound were found in the provided search results, research on structurally similar compounds highlights the utility of this approach. For example, docking studies on 1-benzyl-4-[(5,6-dimethoxy-1-indanon-2-yl)methyl]piperidine, a potent acetylcholinesterase (AChE) inhibitor, have been used to predict its binding site within the enzyme. nih.govnih.gov Similarly, derivatives of 1-benzylpiperidine (B1218667) have been investigated as potential inhibitors for various biological targets through molecular docking simulations. nih.govbldpharm.com These studies typically reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and specific amino acid residues in the active site of the protein.

Table 3: Representative Molecular Docking Results for Piperidine Derivatives Against a Hypothetical Target

LigandTarget ProteinBinding Energy (kcal/mol)Key Interacting Residues
This compounde.g., AcetylcholinesteraseValue not availablee.g., Trp84, Phe330
Reference Inhibitore.g., AcetylcholinesteraseValue not availablee.g., Tyr70, Trp279

Stereochemical and Conformational Analysis of 1 Benzyl 4,6 Dimethylpiperidin 3 One and Its Stereoisomers

Principles of Chirality and Diastereomerism in Piperidinone Scaffolds

The molecular framework of 1-Benzyl-4,6-dimethylpiperidin-3-one contains two stereogenic centers at the C4 and C6 positions, where the methyl groups are attached. The presence of these two chiral centers gives rise to multiple stereoisomers. Specifically, four stereoisomers are possible: (4R, 6R), (4S, 6S), (4R, 6S), and (4S, 6R).

The (4R, 6R) and (4S, 6S) isomers are enantiomers, meaning they are non-superimposable mirror images of each other. Similarly, the (4R, 6S) and (4S, 6R) isomers constitute another pair of enantiomers. The relationship between an isomer from the first pair and an isomer from the second pair (e.g., between (4R, 6R) and (4R, 6S)) is diastereomeric. Diastereomers are stereoisomers that are not mirror images of each other and possess distinct physical and chemical properties.

These stereochemical relationships are often described using the relative terms cis and trans.

Cis isomers : The methyl groups at C4 and C6 are on the same side of the piperidine (B6355638) ring. This corresponds to the (4R, 6S) and (4S, 6R) configurations.

Trans isomers : The methyl groups are on opposite sides of the ring, corresponding to the (4R, 6R) and (4S, 6S) configurations.

The synthesis of such piperidinone derivatives, often achieved through methods like the Mannich reaction, can lead to the formation of specific stereoisomers, and the stereochemical outcome is a critical aspect of the synthetic strategy. tandfonline.comnih.gov

Determination of Diastereomeric Ratios and Enantiomeric Excess in Synthesized Products

The quantification of stereoisomeric purity is crucial in the synthesis of chiral compounds. For diastereomers of this compound, nuclear magnetic resonance (NMR) spectroscopy is a primary analytical tool. copernicus.orgniscpr.res.in Since diastereomers have different physical properties, their corresponding nuclei exist in distinct chemical environments, resulting in different chemical shifts and coupling constants in their NMR spectra. The diastereomeric ratio (d.r.) can be accurately determined by integrating the signals corresponding to each diastereomer in the ¹H or ¹³C NMR spectrum. cdnsciencepub.com

Determining the enantiomeric excess (ee), which measures the purity of a specific enantiomer in a mixture, requires a chiral environment because enantiomers exhibit identical spectroscopic properties in achiral media. nih.gov Common laboratory techniques for this purpose include:

Chiral High-Performance Liquid Chromatography (HPLC) : This method uses a chiral stationary phase to physically separate the enantiomers, allowing for their quantification based on the area of their respective peaks in the chromatogram. rsc.org

NMR Spectroscopy with Chiral Auxiliaries : This involves reacting the enantiomeric mixture with an enantiomerically pure chiral derivatizing agent (CDA) to form a mixture of diastereomers. cam.ac.uknih.gov These newly formed diastereomers can then be distinguished and quantified using standard NMR spectroscopy. cam.ac.uk Alternatively, a chiral solvating agent (CSA) can be used to induce temporary, differing chemical shifts in the enantiomers through non-covalent interactions.

The following table illustrates hypothetical analytical data for the stereoisomers of this compound.

TechniqueParameter(4R, 6R)-Isomer(4S, 6S)-Isomer(4R, 6S)-Isomer
Chiral HPLCRetention Time (min)12.514.816.2
¹H NMR (with CDA)Chemical Shift of C4-CH₃ (ppm)1.151.151.28
¹H NMR (with CDA)Chemical Shift of C6-CH₃ (ppm)1.081.081.19

Influence of Substituent Effects on Piperidinone Ring Conformation and Configuration

The six-membered piperidine ring typically adopts a chair conformation to minimize torsional and steric strain. niscpr.res.innih.gov The conformational equilibrium of this compound is significantly influenced by its substituents.

N-Benzyl Group : Due to its steric bulk, the benzyl (B1604629) group strongly prefers an equatorial position to avoid unfavorable 1,3-diaxial interactions with the axial protons at C2 and C6.

C4 and C6 Methyl Groups : These alkyl groups also favor equatorial orientations to minimize steric strain.

C3-Carbonyl Group : The sp² hybridization of the carbonyl carbon leads to a slight flattening of the ring in that region.

IsomerSubstituent Orientation (Predicted)Preferred Ring ConformationKey Steric Interactions
cis-(4R, 6S)N-Bn (eq), C4-Me (eq), C6-Me (eq)ChairMinimized
trans-(4R, 6R)N-Bn (eq), C4-Me (eq), C6-Me (ax)Twist-Boat or Flattened Chair1,3-Diaxial (C6-Me with C2-H, C4-H)

E/Z Isomerization Phenomena in Oxime Derivatives and Related Structures

Reaction of the C3-ketone in this compound with hydroxylamine (B1172632) yields an oxime derivative. The resulting C=N double bond is stereogenic, leading to the formation of E and Z geometric isomers. nih.govnumberanalytics.com The designation of these isomers depends on the priority of the substituents attached to the C3 and nitrogen atoms.

The synthesis of oximes often produces a mixture of E and Z isomers. researchgate.net The ratio of these isomers can be influenced by several factors, including:

Reaction Conditions : Temperature, solvent, and the presence of catalysts can affect the thermodynamic and kinetic control of the oximation reaction, thereby altering the E/Z ratio. researchgate.net

pH : The isomerization between E and Z forms can be catalyzed by acid. google.combeilstein-journals.org Protonation of the oxime nitrogen facilitates rotation around the C=N bond. nih.gov

Steric Hindrance : The existing stereochemistry of the piperidinone ring can sterically direct the formation of one isomer over the other. The bulky substituents on the ring may favor the formation of the isomer where the hydroxyl group points away from the more sterically crowded face of the molecule.

While both isomers may be formed, it is sometimes possible to isolate a single, more stable isomer. mdpi.com The geometry of the oxime can be crucial, as different isomers may exhibit different chemical reactivity and molecular interaction profiles. numberanalytics.commdpi.com Studies have shown that the geometry of the oxime does not always affect the outcome of subsequent cyclization reactions, suggesting that interconversion may occur under certain reaction conditions. nih.gov

Correlations Between Stereochemistry and Molecular Interaction Profiles

The specific three-dimensional arrangement of atoms in each stereoisomer of this compound directly governs its molecular interaction profile. Diastereomers, with their different shapes and spatial orientation of functional groups, will interact differently with other molecules, such as biological receptors or enzymes. tandfonline.comnih.gov

Structure-activity relationship (SAR) studies on related 1-benzylpiperidine (B1218667) derivatives have demonstrated the importance of stereochemistry for molecular recognition. nih.govresearchgate.net Key factors include:

Conformational Rigidity : A more rigid conformation, such as the chair form of the cis-isomer, presents a well-defined orientation of substituents for interaction with a binding partner. Flexible molecules, like the trans-isomer which may exist in multiple conformations, might have a higher entropic penalty upon binding.

Substituent Orientation : The axial or equatorial position of the methyl and benzyl groups determines their accessibility and the directionality of their interactions. An equatorial benzyl group, for instance, can extend into a hydrophobic pocket, an interaction that would be less favorable for an axial counterpart. nih.gov

Pharmacophore Presentation : The relative distances and angles between the nitrogen atom, the carbonyl (or oxime) group, and the aromatic ring form the key pharmacophore elements. These geometric parameters are distinct for each stereoisomer, leading to different binding affinities and selectivities for molecular targets. nih.gov

The stereochemical configuration can significantly influence a molecule's ability to engage in specific non-covalent interactions, such as hydrogen bonds, van der Waals forces, and hydrophobic interactions, which are fundamental to molecular recognition processes. nih.gov

Research Applications and Broader Utility of 1 Benzyl 4,6 Dimethylpiperidin 3 One in Chemical Sciences

Role as Synthetic Intermediates in the Synthesis of Complex Organic Molecules

The piperidin-3-one (B1582230) scaffold is a highly valuable synthetic intermediate primarily because the ketone group at the C-3 position allows for a wide range of chemical transformations. This versatility enables chemists to convert the piperidone core into more complex, functionalized heterocyclic systems that are often the basis for biologically active molecules.

The N-benzyl group present in the target molecule is commonly employed in synthesis as a protecting group for the nitrogen atom, which can be removed later in the synthetic sequence. However, it also frequently serves as a core structural component in the final molecule. For instance, N-benzyl piperidones are crucial intermediates in the synthesis of potent analgesics, including analogues of fentanyl. Specifically, 1-benzyl-4-piperidone serves as a versatile building block for a variety of medicinal compounds, from ligands for sigma receptors to multi-target hybrids for treating Alzheimer's disease. Similarly, various benzylpiperidine derivatives are key precursors for crafting potent and selective cholinesterase inhibitors, which are also targeted for Alzheimer's therapy.

The methyl groups at the C-4 and C-6 positions of 1-benzyl-4,6-dimethylpiperidin-3-one would introduce specific stereochemical control and steric hindrance, influencing the outcome of subsequent reactions. This substitution pattern makes the molecule a potentially valuable intermediate for creating complex stereospecific piperidine-containing natural products and pharmaceuticals. The strategic placement of these alkyl groups can guide the stereochemistry of reactions at the adjacent ketone, leading to specific diastereomers, a critical aspect in the synthesis of chiral drugs.

Table 1: Examples of Benzyl-Piperidone Derivatives as Synthetic Intermediates

Intermediate Compound Application/Target Molecule
1-Benzyl-4-piperidone Synthesis of spirocyclic furopyridines, multi-target-directed hybrids for Alzheimer's disease, and spiro-piperidine protease inhibitors.
Methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate (derived from 1-benzylpiperidin-4-one) Key intermediate for new-generation narcotic analgesics like remifentanil and other fentanyl analogues.
1-heteroaryl-3-(1-benzyl-4-piperidinyl)propan-1-one derivatives Potent and selective acetylcholinesterase (AChE) inhibitors.

Building Blocks for the Development of Novel Molecular Architectures

Heterocyclic compounds are among the most important and varied families of molecular fragments used by chemists as foundational building blocks for organic synthesis. The this compound structure represents a pre-functionalized, conformationally constrained six-membered ring that serves as an excellent starting point for constructing novel and diverse molecular frameworks.

The utility of such piperidine (B6355638) derivatives as building blocks is well-documented. For example, related bicyclic ketones like 3-benzyl-3-azabicyclo[3.1.1]heptan-6-one are recognized as promising building blocks for creating novel, conformationally restricted piperidine derivatives for medicinal chemistry. The core structure of this compound offers multiple reaction sites for elaboration:

The Ketone: Can undergo reactions such as aldol (B89426) condensations, Wittig reactions, reductive aminations, and Grignard additions to append a wide variety of substituents. It is also a key handle for forming spirocyclic systems, such as the dispiro[3H-indole-3,2′-pyrrolidine-3′,3′′-piperidines] formed from related 3,5-bis(ylidene)-4-piperidones.

The α-Carbons: The carbons adjacent to the ketone (C-2 and C-4) can be functionalized through enolate chemistry.

The Nitrogen Atom: While occupied by a benzyl (B1604629) group, this group can be removed to allow for N-arylation or N-alkylation with different substituents.

The α-Carbons to Nitrogen: The methylene (B1212753) groups at C-2 and C-6 are sites for potential functionalization through reactions like the Polonovski–Potier reaction, which can generate an endo-cyclic iminium ion for subsequent nucleophilic attack.

This multi-functional nature allows chemists to use the piperidone scaffold to systematically build complexity and explore chemical space, leading to the development of novel molecular architectures for pharmaceuticals, agrochemicals, and other applications.

Application as Research Tools for Elucidating Reaction Mechanisms

Substituted piperidines serve as important tools for investigating and understanding the mechanisms of chemical reactions. Piperidine itself is often used as a standard nucleophile in studies of reaction kinetics, such as in nucleophilic aromatic substitution (SNAr) reactions, where it helps to elucidate the "element effect" and the role of the leaving group.

A structurally defined molecule like this compound would be a valuable substrate for studying stereoselective and regioselective reactions. The fixed stereochemistry of the cis- or trans-dimethyl substitution pattern would allow researchers to probe how the steric and electronic environment of the ring influences the stereochemical outcome of reactions at the C-3 ketone. For example, reduction of the ketone would lead to different diastereomeric alcohols, and the ratio of these products would provide insight into the facial selectivity of the reducing agent, governed by principles such as Felkin-Anh or Cram's rule as applied to a heterocyclic system.

Furthermore, the presence of multiple potentially reactive sites makes it an excellent platform for studying regioselectivity. Research into the selective functionalization of N-alkyl piperidines—for example, at the endo-cyclic α-position versus other positions—is an active area. Using a substrate like this compound could help elucidate the factors that govern which position on the piperidine ring reacts under specific conditions, contributing to a deeper understanding of reaction mechanisms in complex heterocyclic systems.

Investigation of Potential in Materials Science (e.g., Non-Linear Optical Materials)

The field of materials science has shown significant interest in organic compounds that exhibit non-linear optical (NLO) properties, which are crucial for applications in telecommunications, data storage, and signal processing. A key requirement for NLO activity in organic molecules is the presence of a π-conjugated system that facilitates charge delocalization.

While this compound itself lacks the extended conjugation typically associated with strong NLO materials, its piperidone core is an excellent scaffold for building such materials. Theoretical and experimental studies have been conducted on piperidone derivatives specifically designed for NLO applications. For example, density functional theory (DFT) studies on 3,5-bis(arylidene)-N-benzenesulfonyl-4-piperidone derivatives have shown that these molecules possess significant NLO properties. These studies involve calculating key NLO parameters like average polarizability (⟨α⟩) and first hyperpolarizability (βtot) to predict their performance.

Table 2: Calculated NLO Properties of Piperidone Derivatives Using DFT (B3LYP/6-311G(d,p) level)

Compound Description Average Polarizability ⟨α⟩ (a.u.) First Hyperpolarizability βtot (a.u.)
TBTBP (3Z,5Z)-1-tosyl-3,5-bis(4-(trifluoromethyl)benzylidene)piperidin-4-one 609.53 14813.04
FSTBP (3Z,5Z)-1-((4-fluorophenyl)sulfonyl)-3,5-bis(4-(trifluoromethyl)benzylidene)piperidin-4-one 599.45 11487.35
NSTBP (3Z,5Z)-1-((4-nitrophenyl)sulfonyl)-3,5-bis(4-(trifluoromethyl)benzylidene)piperidin-4-one 614.93 31652.89

| OTBPS | 4-(((3Z,5Z)-4-oxo-3,5-bis(4-(trifluoromethyl)benzylidene)piperidin-1-yl)sulfonyl)-benzonitrile | 627.75 |

Q & A

Q. What are the recommended synthetic routes for 1-Benzyl-4,6-dimethylpiperidin-3-one, and how can reaction conditions be optimized for yield?

  • Methodological Answer : A common approach involves alkylation of piperidone derivatives with benzyl halides under basic conditions. For example, using 4,6-dimethylpiperidin-3-one as a starting material, benzylation can be achieved via nucleophilic substitution in the presence of K₂CO₃ or NaH in anhydrous THF . Optimization includes:
  • Temperature control (40–60°C) to balance reaction rate and side-product formation.
  • Solvent selection (e.g., THF vs. DMF) to improve solubility of intermediates.
  • Monitoring progress via TLC or HPLC to identify optimal reaction termination points.
    Post-synthesis, column chromatography (silica gel, ethyl acetate/hexane gradient) is recommended for purification .

Q. What spectroscopic techniques are most effective for characterizing the structural purity of this compound?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions (e.g., benzyl group at N1, methyl groups at C4/C6). Key signals include aromatic protons (δ 7.2–7.4 ppm) and carbonyl resonance (δ ~210 ppm) .
  • FT-IR : Stretching frequencies for the ketone (C=O, ~1700 cm⁻¹) and C-N bonds (~1250 cm⁻¹) validate functional groups.
  • Single-Crystal X-ray Diffraction : For absolute configuration determination, use θ = 2–25°, µ = 0.08 mm⁻¹, and Rint < 0.03 to resolve hydrogen-bonding geometry .
  • Mass Spectrometry : High-resolution MS (e.g., ESI-TOF) confirms molecular weight (C₁₄H₁₉NO, exact mass 217.1467).

Q. What safety precautions are critical when handling this compound?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact. Use fume hoods for volatile steps .
  • First Aid : For skin exposure, wash with soap/water for ≥15 minutes. For eye contact, rinse with water for 10–15 minutes and consult an ophthalmologist .
  • Storage : Keep in sealed containers under inert gas (N₂/Ar) at 2–8°C to prevent oxidation .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be achieved, and what catalysts are effective?

  • Methodological Answer :
  • Lipase-Catalyzed Resolution : Use immobilized lipases (e.g., CAL-B) in organic solvents (e.g., tert-butanol) to selectively esterify one enantiomer. Monitor enantiomeric excess (ee) via chiral HPLC .
  • Asymmetric Organocatalysis : Proline-derived catalysts (e.g., Jørgensen-Hayashi catalyst) induce stereocontrol during cyclization steps. Optimize solvent polarity (e.g., toluene vs. DCM) to enhance ee (>90%) .

Q. How can computational methods predict the reactivity of this compound in different solvents?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculate solvation free energies (e.g., using SMD model) in polar (water) vs. nonpolar (hexane) solvents to assess stability. Gaussian 16 with B3LYP/6-31G(d) basis set is standard .
  • Molecular Dynamics (MD) : Simulate solvent interactions (e.g., hydrogen bonding with DMSO) to predict solubility trends.

Q. What strategies resolve contradictions in reported pharmacological data for piperidone derivatives like this compound?

  • Methodological Answer :
  • Meta-Analysis : Compare IC₅₀ values across studies (e.g., enzyme inhibition assays) using standardized protocols (e.g., fixed ATP concentrations in kinase assays) .
  • Structural-Activity Relationship (SAR) : Correlate substituent effects (e.g., methyl vs. ethyl groups) with activity trends. Use CoMFA or CoMSIA models to identify critical pharmacophores .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.